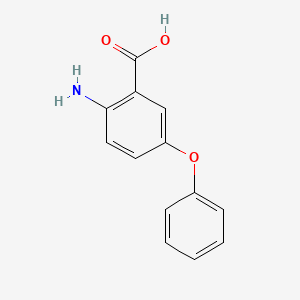

2-Amino-5-phenoxybenzoic acid

CAS No.: 22071-39-2

Cat. No.: VC2370253

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22071-39-2 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 2-amino-5-phenoxybenzoic acid |

| Standard InChI | InChI=1S/C13H11NO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

| Standard InChI Key | DQQGVGXQQYLHTC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(=O)O |

Introduction

Structure and Physical Properties

Molecular Structure

2-Amino-5-phenoxybenzoic acid consists of a benzoic acid ring with an amino group at the ortho position (C-2) and a phenoxy group at the meta position (C-5) relative to the carboxylic acid group. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological activity. The structure contains three key functional groups: a carboxylic acid, an amino group, and a phenoxy group, all of which influence its chemical behavior .

Physical Properties

The physical properties of 2-Amino-5-phenoxybenzoic acid are compiled from available data in Table 2.

Table 2: Physical and Chemical Properties of 2-Amino-5-phenoxybenzoic acid

Chemical Properties and Reactivity

Functional Groups and Reactivity

The chemical behavior of 2-Amino-5-phenoxybenzoic acid is determined by its three key functional groups:

Chemical Reactions

Based on its structure, 2-Amino-5-phenoxybenzoic acid can undergo various chemical reactions, including:

-

Oxidation reactions: The amino group can be oxidized to form nitro derivatives.

-

Reduction reactions: The phenoxy group can be reduced to form phenol derivatives.

-

Substitution reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents include nitric acid for nitration and halogens for halogenation.

-

Esterification: The carboxylic acid group can form esters with alcohols.

-

Amidation: The carboxylic acid group can form amides with amines, potentially leading to biologically active derivatives.

Synthesis and Preparation

Synthetic Routes

Several synthetic approaches for 2-amino-5-phenoxybenzoic acid have been documented:

-

Nucleophilic aromatic substitution: The synthesis typically involves the reaction of 2-amino-5-bromobenzoic acid with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

-

Palladium-catalyzed coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 2-amino-5-bromobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

-

One-pot synthesis approaches: Similar to methodologies used for related compounds, one-pot synthesis methods might be applicable, as demonstrated for compounds like 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid .

Industrial Production Methods

Industrial production of 2-amino-5-phenoxybenzoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Applications

Research Applications

2-Amino-5-phenoxybenzoic acid is utilized in several scientific research fields:

-

Chemical synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

-

Biological research: It is used in the study of enzyme interactions and protein binding studies.

-

Medicinal chemistry: The compound has potential as a pharmaceutical intermediate for drug development. Its structural features make it a valuable starting material for the synthesis of biologically active compounds.

-

Structure-activity relationship studies: As part of comparative studies with similar compounds to understand how structural modifications affect biological activity and chemical properties.

Industrial Uses

In industry, 2-Amino-5-phenoxybenzoic acid is employed in several applications:

-

Dye and pigment production: The compound can serve as an intermediate in the synthesis of dyes and pigments.

-

Specialty chemicals: It is used in the production of various industrial chemicals where its specific structural features are advantageous.

-

Potential pharmaceutical intermediates: Given the growing importance of related benzoic acid derivatives in drug development, this compound may find applications as a key intermediate in pharmaceutical synthesis.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 2-Amino-5-phenoxybenzoic acid, each with distinct properties and applications:

Table 4: Comparison of 2-Amino-5-phenoxybenzoic acid with Related Compounds

Structure-Activity Relationships

2-Amino-5-phenoxybenzoic acid is distinguished by the specific positioning of its amino and phenoxy groups, which confer distinct chemical reactivity and biological activity profiles. Compared to its analogs, it exhibits different solubility, stability, and interaction profiles with biological targets.

Key structure-activity relationships include:

-

The position of the phenoxy group significantly affects the compound's electronic distribution and reactivity.

-

The presence of the amino group at position 2 creates a potential site for intramolecular hydrogen bonding with the adjacent carboxylic acid group, influencing the compound's physical properties and reactivity.

-

Replacement of the phenoxy group with smaller substituents (like methoxy in 2-amino-5-methoxybenzoic acid) or branched alkoxy groups (as in 2-amino-5-isopropoxybenzoic acid) alters the steric and electronic properties, potentially affecting biological activity and chemical behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume